

Physical characteristics of 5-acetamidonaphthalene-1-sulfonyl chloride

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Compound of Interest

Compound Name:	5-acetamidonaphthalene-1-sulfonyl Chloride
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An In-depth Technical Guide to the Physicochemical Characteristics of **5-Acetamidonaphthalene-1-sulfonyl Chloride**

Authored by: A Senior Application Scientist Abstract

5-Acetamidonaphthalene-1-sulfonyl chloride is a pivotal chemical intermediate, valued for its role in organic synthesis and as a precursor in the development of specialized chemical probes. This guide offers a comprehensive exploration of its core physical and chemical characteristics, intended for researchers, scientists, and professionals in drug development. We delve into its structural properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on the causality behind its application as a reactive building block. This document is structured to provide not just data, but actionable insights, ensuring a thorough understanding for both laboratory application and theoretical exploration.

Core Physicochemical Properties

5-Acetamidonaphthalene-1-sulfonyl chloride is a multi-functionalized naphthalene derivative. The presence of both a reactive sulfonyl chloride group and an acetamido group on the rigid naphthalene core makes it a versatile reagent. Its identity and purity are primarily established through a combination of physical constants and spectroscopic analysis.

The compound typically appears as a beige to yellow solid.[1][2] It is sensitive to moisture, a critical consideration for its handling and storage.[1] The recommended storage condition is in a freezer at -20°C under an inert atmosphere to maintain its stability and reactivity.[1][3] Its solubility is limited, with slight solubility in acetonitrile and heated chloroform.[1]

A summary of its key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ CINO ₃ S	[1][2][3][4][5]
Molecular Weight	283.73 g/mol	[1][2][3][6]
CAS Number	52218-37-8	[1][2][3]
Appearance	Beige to Yellow Solid	[1][2]
Melting Point	>188°C (with decomposition)	[1][3]
Solubility	Slightly soluble in Acetonitrile and heated Chloroform	[1]
Storage Conditions	-20°C, under inert atmosphere, moisture sensitive	[1][3]
XLogP3	2.4	[3][6]
Topological Polar Surface Area	71.6 Å ²	[3][6]

Structural Elucidation and Spectroscopic Profile

The definitive identification of **5-acetamidonaphthalene-1-sulfonyl chloride** relies on a combination of spectroscopic methods that probe its unique structural features.

Chemical Structure:

- IUPAC Name: **5-acetamidonaphthalene-1-sulfonyl chloride**[4]
- SMILES:CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl[4]

The structure consists of a naphthalene ring system substituted at the 1-position with a sulfonyl chloride group (-SO₂Cl) and at the 5-position with an acetamido group (-NHCOCH₃).

Spectroscopic Characterization:

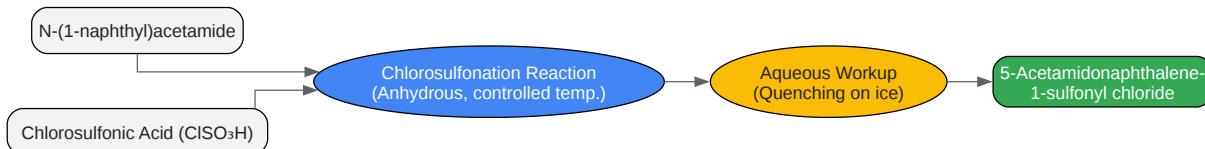
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Sulfonyl chlorides exhibit strong, characteristic absorption bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds.^[7] Additionally, one would expect to see characteristic peaks for the amide group: a C=O stretch around 1660-1690 cm⁻¹ and an N-H stretch in the 3200-3400 cm⁻¹ region.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is invaluable for confirming the arrangement of protons. The spectrum would show a singlet for the methyl protons of the acetamido group (around 2.2 ppm) and a complex series of multiplets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the six protons on the naphthalene ring. The proton of the N-H group would appear as a broad singlet.
- Mass Spectrometry (MS): The mass spectrum would confirm the molecular weight of the compound. The monoisotopic mass is 283.007 Da.^{[3][4][6]} The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio).^[7]

Synthesis Pathway and Core Reactivity

Understanding the synthesis of **5-acetamidonaphthalene-1-sulfonyl chloride** provides insight into its potential impurities and handling requirements. A common synthetic route involves the chlorosulfonation of the corresponding N-acetylated naphthylamine.

Conceptual Synthesis Workflow

The reaction typically involves treating N-(1-naphthyl)acetamide with an excess of chlorosulfonic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The reaction must be performed under anhydrous conditions due to the high reactivity of chlorosulfonic acid with water.

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Caption: Conceptual workflow for the synthesis of **5-acetamidonaphthalene-1-sulfonyl chloride**.

Core Reactivity: The Sulfonyl Chloride Group

The utility of this compound is dominated by the reactivity of the sulfonyl chloride functional group. It is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles. This reactivity is the foundation of its use as a building block for synthesizing sulfonamides, a class of compounds with a vast range of biological activities, including antimicrobial and anticancer properties.[8]

The reaction with primary or secondary amines is particularly important, leading to the formation of highly stable sulfonamide linkages. This reaction is central to its application in bioconjugation and the synthesis of fluorescent probes.

Application in Bioconjugation: A Protocol Framework

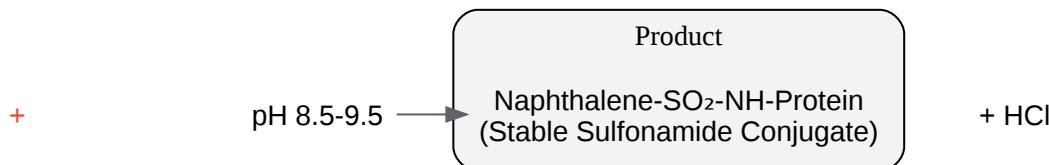
While **5-acetamidonaphthalene-1-sulfonyl chloride** is not fluorescent itself, it is structurally related to the widely used fluorescent labeling agent, Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride).[9][10] The principles of its reaction with biomolecules are identical. The sulfonyl chloride group targets nucleophilic residues on proteins, primarily the ϵ -amino group of lysine and the N-terminal α -amino group.

General Mechanism of Amine Labeling

The sulfonyl chloride reacts with an unprotonated amine to form a stable sulfonamide bond, releasing hydrochloric acid as a byproduct. The reaction is pH-dependent, requiring a basic environment (typically pH 8.5-9.5) to ensure that the target amine groups are deprotonated and thus nucleophilic.

Naphthalene-SO₂Cl

Protein-NH₂



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Caption: Reaction of a sulfonyl chloride with a primary amine on a protein.

Experimental Protocol: General Protein Labeling

This protocol provides a self-validating framework for conjugating a naphthalene sulfonyl chloride to a protein.

- Protein Preparation:

- Dissolve the target protein in a suitable buffer, such as 0.1 M sodium bicarbonate, pH 9.0. Ensure the buffer is free of primary amines (e.g., Tris or glycine) which would compete for the labeling reagent.
- Causality: A pH of 9.0 ensures the target lysine residues are sufficiently deprotonated to act as effective nucleophiles without causing protein denaturation.

- Labeling Reagent Preparation:

- Immediately before use, prepare a stock solution of **5-acetamidonaphthalene-1-sulfonyl chloride** (e.g., 10 mg/mL) in an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or acetone.[9]
- Causality: The reagent is moisture-sensitive and will hydrolyze in water.[1] Preparing the solution fresh in an anhydrous solvent is critical to ensure its reactivity.

- Conjugation Reaction:

- While gently stirring the protein solution, add the sulfonyl chloride stock solution dropwise. A typical starting point is a 5- to 10-fold molar excess of the reagent over the protein.
- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Causality: A molar excess drives the reaction to completion. The reaction is allowed to proceed for a sufficient duration to achieve the desired degree of labeling.

- Termination and Purification:

- Stop the reaction by adding a quenching reagent, such as 1.5 M hydroxylamine or a buffer containing a high concentration of a primary amine (e.g., 1 M Tris).
- Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable storage buffer (e.g., PBS).
- Causality: Quenching stops the reaction by consuming any remaining reactive sulfonyl chloride. Purification is essential to remove small molecules that could interfere with downstream applications.

- Characterization:

- Determine the degree of labeling (DOL) using UV-Visible spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the naphthalene moiety (at its specific λ_{max}).

Safety, Handling, and Storage

Proper handling of **5-acetamidonaphthalene-1-sulfonyl chloride** is imperative due to its hazardous nature.

- Hazard Identification: The compound is classified as causing severe skin burns and eye damage (GHS Hazard statement H314).[3][11] It may also cause respiratory irritation.[12]
- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[13] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[12]
- Handling: Avoid creating dust.[13] As it is moisture-sensitive, use dry glassware and solvents. In case of contact, immediately flush the skin or eyes with copious amounts of water and seek medical attention.[11]
- Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, typically at -20°C.[1][3] Storing under an inert gas like argon or nitrogen is recommended to prevent degradation from moisture.[1]

Conclusion

5-Acetamidonaphthalene-1-sulfonyl chloride is a valuable reagent defined by the robust reactivity of its sulfonyl chloride group and the structural scaffold of the naphthalene ring. Its well-defined physical properties, including a high melting point and sensitivity to moisture, dictate specific handling and storage protocols that are essential for its effective use. A thorough understanding of its spectroscopic signature is key to its identification and quality control. The principles governing its reactivity form the basis for its application in synthesizing a diverse range of sulfonamide-containing molecules, making it a cornerstone intermediate for researchers in medicinal chemistry and drug development.

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